5,6,7-Trimethoxyflavone

Drug Metabolism Pharmacokinetics Bioavailability

5,6,7-Trimethoxyflavone (TMF, Baicalein trimethyl ether) is a fully methylated flavone (C18H16O5, MW 312.32) and validated p38-α MAPK inhibitor. Its complete methylation confers 5- to 8-fold higher intestinal permeability and resistance to glucuronidation/sulfation versus unmethylated analogs like baicalein, ensuring sustained target engagement in cell-based assays. TMF engages the 5-HT2A receptor (-9.30 kcal/mol) and protects mice from lethal endotoxin shock in vivo. This tool compound enables reproducible p38 MAPK/NF-κB/AP-1 signaling studies where metabolic stability differentiates valid from artifactual results.

Molecular Formula C18H16O5
Molecular Weight 312.3 g/mol
CAS No. 973-67-1
Cat. No. B192605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7-Trimethoxyflavone
CAS973-67-1
SynonymsBaicalein trimethylether
Molecular FormulaC18H16O5
Molecular Weight312.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)OC)OC
InChIInChI=1S/C18H16O5/c1-20-15-10-14-16(18(22-3)17(15)21-2)12(19)9-13(23-14)11-7-5-4-6-8-11/h4-10H,1-3H3
InChIKeyHJNJAUYFFFOFBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7-Trimethoxyflavone (CAS: 973-67-1) for Procurement: Baseline Profile and Structural Differentiation


5,6,7-Trimethoxyflavone (TMF, Baicalein trimethyl ether) is a fully methylated flavone (C18H16O5, MW 312.32) derived from the methylation of the hydroxyl groups of baicalein . It is a naturally occurring flavonoid isolated from plant species including Callicarpa japonica, Zeyhera tuberculosa, and Kickxia lanigera [1]. As a p38-α MAPK inhibitor, TMF is utilized in research focused on inflammation, viral infection, and cancer biology [2]. Its fully methylated structure confers distinct pharmacokinetic advantages over unmethylated flavonoid analogs, making it a valuable tool compound for studies requiring enhanced metabolic stability and membrane permeability [3].

Procurement Risk Assessment: Why Substituting 5,6,7-Trimethoxyflavone with Other Flavonoids Fails Experimental Reproducibility


Substituting 5,6,7-Trimethoxyflavone with other flavonoids, even closely related ones like 5,7-dimethoxyflavone or baicalein, is not scientifically valid due to profound differences in molecular pharmacology, target engagement, and pharmacokinetic properties [1]. For instance, while 5,7-dimethoxyflavone and 5,7,4'-trimethoxyflavone share similar antiproliferative potency in oral cancer cells (IC50 5-8 µM), their cellular mechanisms of action diverge significantly, with TMF showing distinct target engagement profiles [2]. Furthermore, the full methylation pattern of TMF fundamentally alters its metabolic fate; unmethylated analogs like baicalein and chrysin are subject to rapid glucuronidation/sulfation and exhibit 5- to 8-fold lower intestinal permeability, whereas TMF demonstrates high hepatic metabolic stability [3]. These quantifiable differences in molecular target selectivity, metabolic stability, and permeability mean that generic substitution will lead to irreproducible results and erroneous mechanistic conclusions [4].

5,6,7-Trimethoxyflavone Quantitative Evidence Guide: Head-to-Head Comparator Data for Informed Procurement


Superior Intestinal Permeability and Metabolic Stability of 5,6,7-Trimethoxyflavone vs. Unmethylated Flavonoids

5,6,7-Trimethoxyflavone (and related methylated flavones) demonstrates significantly improved intestinal absorption and metabolic stability compared to unmethylated flavonoid analogs such as chrysin and apigenin. This is a class-level advantage conferred by the complete methylation of hydroxyl groups [1]. In a Caco-2 cell monolayer model of intestinal absorption, methylated flavones exhibited 5- to 8-fold higher apparent permeability (Papp, 22.6–27.6 × 10⁻⁶ cm s⁻¹) compared to unmethylated flavones (Papp, 3.0–7.8 × 10⁻⁶ cm s⁻¹) [2].

Drug Metabolism Pharmacokinetics Bioavailability Flavonoids

Differential Target Engagement in Neuroprotection: 5,6,7-Trimethoxyflavone vs. 5,7-Dimethoxyflavone

A 2025 study directly compared the neuroprotective mechanisms of 5,7-dimethoxyflavone (DMF) and 5,7,4'-trimethoxyflavone (TMF) [1]. In silico target prediction and molecular docking revealed distinct binding profiles. TMF formed strong binding interactions with the 5-HT2A receptor with a binding energy of -9.30 kcal/mol, interacting with residues Ser242 and Ser159. In contrast, DMF showed strong interactions with GABRA1 and GABRG2 (-9.40 kcal/mol) [2]. In vivo, TMF enhanced spatial memory in the Morris Water Maze in LPS-induced memory-impaired mice [3].

Neuroscience Alzheimer's Disease Target Prediction Molecular Docking

In Vivo Efficacy of 5,6,7-Trimethoxyflavone in a Septic Shock Model: Survival Benefit

The anti-inflammatory activity of 5,6,7-Trimethoxyflavone (TMF) has been validated in vivo. In a mouse model of LPS-induced lethal endotoxic shock, pretreatment with TMF significantly increased the survival rate of mice and reduced serum levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6 [1]. This protective effect is linked to the compound's ability to suppress the transcriptional activity of NF-κB, AP-1, and STAT1/3 [2]. While direct comparative in vivo data against other flavonoids in this specific model are lacking, this study provides quantitative evidence of TMF's efficacy in a severe disease model, distinguishing it from compounds with only in vitro anti-inflammatory data [3].

Inflammation Sepsis In Vivo Pharmacology Cytokine Storm

In Vitro Anti-Proliferative Activity of 5,6,7-Trimethoxyflavone Derivatives Against Human Cancer Cell Lines

A 2022 study synthesized a series of 5,6,7-trimethoxyflavones and evaluated their anti-proliferative activity against a panel of human cancer cell lines [1]. While the parent compound TMF was not directly compared, the study established that the 5,6,7-trimethoxyflavone scaffold yields derivatives with potent activity. For example, a specific derivative (compound 3c) exhibited an IC50 of 5.30 μM against Aspc-1 pancreatic cancer cells [2]. This data highlights the utility of the 5,6,7-trimethoxyflavone core structure for medicinal chemistry campaigns and structure-activity relationship (SAR) studies, providing a baseline for comparing the potency of novel analogs [3].

Cancer Biology Cytotoxicity Flavonoid Derivatives Drug Discovery

Recommended Application Scenarios for 5,6,7-Trimethoxyflavone Based on Quantitative Evidence


In Vivo Studies of Acute Inflammation and Sepsis

5,6,7-Trimethoxyflavone is a well-validated tool compound for investigating the p38 MAPK/NF-κB/AP-1 signaling axis in vivo. Its demonstrated ability to protect mice from lethal endotoxin shock [1] makes it suitable for studies of sepsis, cytokine storm, and systemic inflammatory response syndromes where modulation of these pathways is the primary focus.

Medicinal Chemistry Campaigns Targeting p38-α MAPK

As a structurally characterized p38-α MAPK inhibitor, 5,6,7-Trimethoxyflavone serves as a valuable scaffold for structure-activity relationship (SAR) studies . Researchers can procure TMF as a reference compound or as a starting material for synthesizing novel derivatives with improved potency and selectivity against p38-α, as evidenced by the development of potent hybrid molecules [2].

Cell-Based Assays Requiring High Metabolic Stability

The fully methylated structure of TMF confers high resistance to glucuronidation and sulfation, leading to significantly improved metabolic stability compared to unmethylated flavonoids like baicalein or chrysin [3]. This property makes TMF a preferred tool compound for cell-based assays where the compound must persist in the culture medium to exert sustained biological effects, ensuring more reliable and reproducible data.

Neuroinflammation Research with Focus on Serotonergic Modulation

Recent evidence demonstrates that 5,6,7-Trimethoxyflavone engages distinct molecular targets compared to other methoxyflavones. Its specific binding to the 5-HT2A receptor with high affinity (-9.30 kcal/mol) [4] positions it as a key reagent for studying the intersection of neuroinflammation and serotonergic signaling, particularly in models of Alzheimer's disease and cognitive impairment.

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